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Compound of Interest

Compound Name: 2-Chloro-5-methyinicotinonitrile

Cat. No.: B1590024

An In-depth Technical Guide to 2-Chloro-5-methylnicotinonitrile: Synthesis, Reactivity, and
Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-methylnicotinonitrile (CAS No. 66909-34-0), also known as 2-chloro-5-
methylpyridine-3-carbonitrile, is a pivotal heterocyclic building block in modern medicinal and
agricultural chemistry.[1] Its unique trifunctional structure—comprising a pyridine ring, a
reactive chlorine atom, a nitrile group, and a methyl substituent—renders it an exceptionally
versatile intermediate for the synthesis of complex molecular architectures. The electron-
deficient nature of the pyridine ring, further activated by the chloro and cyano functionalities,
makes the C2 position highly susceptible to nucleophilic aromatic substitution (SNAr), providing
a reliable handle for molecular elaboration. This guide provides a comprehensive technical
overview of its core chemical properties, validated synthetic pathways, key reaction protocols,
and essential characterization data, designed to empower researchers in its effective
application.

Core Chemical and Physical Properties

A foundational understanding of a reagent's properties is paramount for its effective use in
synthesis and process development. These parameters dictate choices in reaction setup,
solvent systems, and purification strategies.
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Property Value Source(s)

2-chloro-5-methylpyridine-3-

'UPAC Name carbonitrile 12
CAS Number 66909-34-0 [2]
Molecular Formula C7HsCIN2 [2]
Molecular Weight 152.58 g/mol [2]
Appearance Solid [1][3]
Melting Point 117 °C [1]
InChi Key ABDCRTUCXNUXMA- -

UHFFFAOYSA-N

SMILES Cclcenc(Cl)c(cl)C#N [3]

Strategic Synthesis of the Core Scaffold

While 2-Chloro-5-methylnicotinonitrile is commercially available, understanding its synthesis
is crucial for cost-benefit analysis and the potential need for in-house production of derivatives.
Detailed academic procedures for this specific molecule are not abundant; however, its
structure logically arises from two primary, well-established transformations of pyridine
precursors: the chlorination of a hydroxynicotinonitrile or the Sandmeyer reaction of an
aminonicotinonitrile.

Synthetic Workflow Overview

The following diagram illustrates the two principal retrosynthetic disconnections for accessing
the target molecule.

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://data.epo.org/publication-server/rest/v1.2/patents/EP0121320NWA1/document.html
https://data.epo.org/publication-server/rest/v1.2/patents/EP0121320NWA1/document.html
https://data.epo.org/publication-server/rest/v1.2/patents/EP0121320NWA1/document.html
https://data.epo.org/publication-server/rest/v1.2/patents/EP0121320NWA1/document.html
https://pdf.benchchem.com/6590/Application_Notes_and_Protocols_for_the_Sandmeyer_Reaction_on_4_Amino_2_chloronicotinonitrile.pdf
https://spectrabase.com/spectrum
https://pdf.benchchem.com/6590/Application_Notes_and_Protocols_for_the_Sandmeyer_Reaction_on_4_Amino_2_chloronicotinonitrile.pdf
https://spectrabase.com/spectrum
https://spectrabase.com/spectrum
https://www.benchchem.com/product/b1590024?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1590024?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Diazotization & CuCl
(Sandmeyer Reaction)

Chlorinating Agent
(e.g., POCI5)

Route A Route B
[Z-Hyd roxy-5-methylnicotinonitrile} [Z-Amino-5-methylnicotinonitrile}

Click to download full resolution via product page

Caption: Retrosynthetic analysis for 2-Chloro-5-methylnicotinonitrile.

Route A: Chlorination of 2-Hydroxy-5-
methylnicotinonitrile (Exemplar Protocol)

This route leverages the conversion of a hydroxyl group at the 2-position of a pyridine ring into
a chloride. The use of phosphorus oxychloride (POCIs) is a classic and robust method for this
transformation. The following is a representative, solvent-free protocol adapted from a highly
efficient method for the chlorination of various hydroxypyridines.[4]

Causality: Using POCIs in equimolar amounts with a base like pyridine under sealed, solvent-
free conditions is economically and environmentally advantageous for larger-scale
preparations. The base neutralizes the HCI byproduct, and the high temperature drives the
reaction to completion.

Protocol:

» Reactor Charging: In a pressure-rated glass reactor equipped with a magnetic stir bar,
charge 2-hydroxy-5-methylnicotinonitrile (1.0 eq) and pyridine (1.0 eq).

» Reagent Addition: Carefully add phosphorus oxychloride (POCIs, 1.05 eq) to the reactor.
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e Reaction Conditions: Seal the reactor and heat the mixture to 150-160 °C with vigorous
stirring for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

o Work-up: Cool the reactor to room temperature. Carefully and slowly, pour the reaction
mixture onto crushed ice (approx. 10 g per 1 g of starting material).

o Neutralization & Extraction: Stir the aqueous slurry until all ice has melted. Neutralize the
mixture to pH 7-8 by the slow, portion-wise addition of solid sodium bicarbonate. Extract the
agueous layer with ethyl acetate (3 x volume of water).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Naz2S0a), filter, and concentrate under reduced pressure. The crude product can be purified
by flash column chromatography on silica gel to yield the final product.

Route B: Sandmeyer Reaction of 2-Amino-5-
methylnicotinonitrile (Exemplar Protocol)

The Sandmeyer reaction provides a reliable method for converting a primary aromatic amine
into a halide via a diazonium salt intermediate.[5] This approach is particularly useful when the
corresponding amino-heterocycle is readily available. The following protocol is adapted from a
standard procedure for the Sandmeyer reaction on a similar aminonicotinonitrile substrate.[1]

Causality: The reaction proceeds in two critical stages. First, the amine is converted to a
diazonium salt using nitrous acid (generated in situ from NaNO:z and a strong acid) at low
temperatures (0-5 °C) to ensure the stability of the diazonium intermediate. Second, a copper(l)
chloride catalyst facilitates the radical-nucleophilic substitution, where the diazonium group is
replaced by chloride with the evolution of nitrogen gas.[5]
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Caption: Generalized mechanism for the SNAr reaction. (Note: Generic structures used for
Meisenheimer complex and product for illustrative purposes).

Protocol 1: Amination with Morpholine

This protocol demonstrates a typical SNAr reaction with a secondary amine, a common
transformation in pharmaceutical synthesis. The procedure is adapted from a method used for
a closely related substrate. [6] Causality: A base (e.g., K2COs or EtsN) is required to neutralize
the HCI formed during the reaction, driving the equilibrium towards the product. A polar aprotic
solvent like DMF or DMSO is often used to solubilize the reagents and facilitate the formation
of the charged Meisenheimer complex. Reflux temperature provides the necessary activation
energy.

Protocol:

e Setup: To a round-bottom flask, add 2-Chloro-5-methylnicotinonitrile (1.0 eq), potassium
carbonate (K2COs, 1.5 eq), and anhydrous dimethylformamide (DMF, to achieve ~0.2 M
concentration).

o Nucleophile Addition: Add morpholine (1.2 eq) to the stirred suspension.

o Reaction: Heat the mixture to reflux (or 80-100 °C) and stir for 2-6 hours. Monitor completion
by TLC (disappearance of starting material).

o Work-up: Cool the reaction to room temperature and pour it into ice-water.
o Extraction: Extract the aqueous mixture with ethyl acetate (3x).

» Purification: Combine the organic layers, wash with brine, dry over NazSOu4, filter, and
concentrate. Purify the residue by flash chromatography or recrystallization to yield 5-methyl-
2-morpholinonicotinonitrile.

Protocol 2: Alkoxylation with Sodium Methoxide

This protocol illustrates the displacement of the chloride with an alkoxide, forming a valuable
ether linkage.
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Causality: Sodium methoxide is both a strong nucleophile and a strong base. The reaction is
typically run in the corresponding alcohol (methanol) as the solvent. Anhydrous conditions are
crucial to prevent hydrolysis of the nitrile and competitive reaction with water.

Protocol:

e Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add anhydrous
methanol.

o Reagent Preparation: Carefully add sodium metal (1.1 eq) in small portions to the methanol
to generate sodium methoxide in situ. Allow the sodium to react completely.

o Substrate Addition: Add 2-Chloro-5-methylnicotinonitrile (1.0 eq) to the sodium methoxide
solution.

e Reaction: Heat the mixture to reflux and stir for 4-8 hours, monitoring by TLC.

o Work-up: Cool the reaction to room temperature and carefully quench by adding saturated
aqueous ammonium chloride (NH4Cl) solution.

o Extraction & Purification: Remove the methanol under reduced pressure. Extract the
agueous residue with ethyl acetate (3x). Wash the combined organic layers with brine, dry
over Naz2SO0a4, filter, concentrate, and purify by flash chromatography to yield 2-methoxy-5-
methylnicotinonitrile.

Spectroscopic Characterization

Authenticating the structure of the synthesized material is a non-negotiable step in any
research workflow. While experimental spectra for 2-Chloro-5-methylnicotinonitrile are not
available in major public databases, this section provides the expected characteristic signals
based on analysis of its precursors and related structures. [7]This predictive data serves as a
benchmark for researchers to validate their own experimental results.
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Technique Expected Characteristic Signals

0 ~8.4 ppm (d, 1H): Aromatic proton at C6, ortho
1H NMR (400 MHz, CDCly) to ring nitrogen. & ~7.7 ppm (d, 1H): Aromatic
z, 3
proton at C4, meta to ring nitrogen. & ~2.4 ppm

(s, 3H): Methyl protons at C5.

0 ~152-155 ppm: C6 (aromatic CH adjacent to
N). & ~150-153 ppm: C2 (aromatic C bearing
Cl). 5 ~140-143 ppm: C4 (aromatic CH). 6 ~135-

13C NMR (100 MHz, CDCls) 138 ppm: C5 (aromatic C bearing methyl group).
0 ~115-117 ppm: C=N (nitrile carbon). & ~108-
112 ppm: C3 (aromatic C bearing nitrile). 6 ~18-
20 ppm: -CHs (methyl carbon).

~3100-3000 cm~1: Aromatic C-H stretch. ~2240-
2220 cm~1: C=N stretch (strong, sharp). ~1600-
1450 cm~1: Aromatic C=C and C=N ring
stretches. ~1100-1000 cm~1: C-Cl stretch.

FT-IR (KBr Pellet, cm~1)

m/z ~152/154 (M™*): Molecular ion peak showing
M s D characteristic ~3:1 isotopic pattern for one
ass Spec.
P chlorine atom. m/z ~117: Fragment

corresponding to the loss of Cl radical.

Safety and Handling

2-Chloro-5-methylnicotinonitrile is classified as acutely toxic if swallowed and can cause
serious eye damage. [3]* Personal Protective Equipment (PPE): Always handle this compound
in a well-ventilated fume hood while wearing safety goggles, a lab coat, and appropriate
chemical-resistant gloves.

» Handling: Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing.
o Storage: Store in a tightly sealed container in a cool, dry place.

» Disposal: Dispose of waste in accordance with local, state, and federal regulations.
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Conclusion

2-Chloro-5-methylnicotinonitrile is a high-value intermediate whose strategic importance is
defined by the reactivity of its C2-chloro substituent. The predictable nature of the SNAr
reaction allows for the systematic and rational introduction of a wide variety of nucleophilic
fragments, making it an indispensable tool in the construction of novel chemical entities for
drug discovery and agrochemical development. The synthetic and reaction protocols detailed
herein, grounded in established chemical principles, provide a robust framework for the
effective utilization of this versatile scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Sources

e 1. pdf.benchchem.com [pdf.benchchem.com]
o 2. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]
o 3. spectrabase.com [spectrabase.com]

e 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and
-Amides Using Equimolar POCI3 - PMC [pmc.ncbi.nlm.nih.gov]

» 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
» 6. Spectral Database for Organic Compounds | re3data.org [re3data.org]
e 7. spectrabase.com [spectrabase.com]

« To cite this document: BenchChem. [2-Chloro-5-methylnicotinonitrile chemical structure].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1590024#2-chloro-5-methylnicotinonitrile-chemical-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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